Superior In Vivo Tumor Suppression: Merodantoin (98%) vs. pMC540 (67-74%) in MCF-7 Breast Cancer Xenografts
In a direct head-to-head comparison using the identical MCF-7 human breast cancer xenograft model, merodantoin administered at 75 mg/kg (20 doses) produced 98% suppression of breast tumor growth, substantially exceeding the 67% suppression achieved by combined pMC540 (100 mg/kg) plus tamoxifen treatment and the 74% suppression observed with pMC540 monotherapy (250 mg/kg, 8 doses) [1][2]. This represents a 31-percentage-point improvement over pMC540 monotherapy and a 46% relative increase in tumor suppression efficacy despite a 70% lower dose (75 mg/kg vs. 250 mg/kg) [3]. The data demonstrate that merodantoin achieves superior antitumor outcomes at reduced dosing intensity compared to its parent photoproduct.
| Evidence Dimension | In vivo tumor growth suppression (% inhibition) |
|---|---|
| Target Compound Data | 98% tumor growth suppression (75 mg/kg, 20 doses, intramuscular) |
| Comparator Or Baseline | pMC540 monotherapy: 74% suppression (250 mg/kg, 8 doses); pMC540 + tamoxifen: 67% suppression (pMC540 100 mg/kg) |
| Quantified Difference | +31 percentage points vs. pMC540 monotherapy; +46% relative improvement with 70% lower dose |
| Conditions | Estrogen-stimulated MCF-7 human breast adenocarcinoma xenografts in athymic nude mice |
Why This Matters
This quantifiable 98% tumor suppression at 75 mg/kg establishes merodantoin as the most potent compound in its photoproduct series, directly informing dose selection and expected efficacy for in vivo oncology studies.
- [1] Gulliya KS, Sharma RK, Matthews JL, Benniston AC, Harriman A, Nemunaitis JJ. In vitro and in vivo growth suppression of MCF-7 human breast cancer by novel photoproducts and tamoxifen. Cancer. 1994 Sep 15;74(6):1725-32. View Source
- [2] Sharma R, Gulliya KS. Growth inhibitory effects of pMC540 and merodantoin on established MCF-7 human breast tumor xenografts. In Vivo. 1995 Mar-Apr;9(2):103-8. View Source
- [3] Gulliya KS, et al. IN-VITRO AND IN-VIVO GROWTH SUPPRESSION OF MCF-7 HUMAN BREAST-CANCER BY NOVEL PHOTOPRODUCTS AND TAMOXIFEN. Cancer. 1994;74(6):1725-1732. View Source
